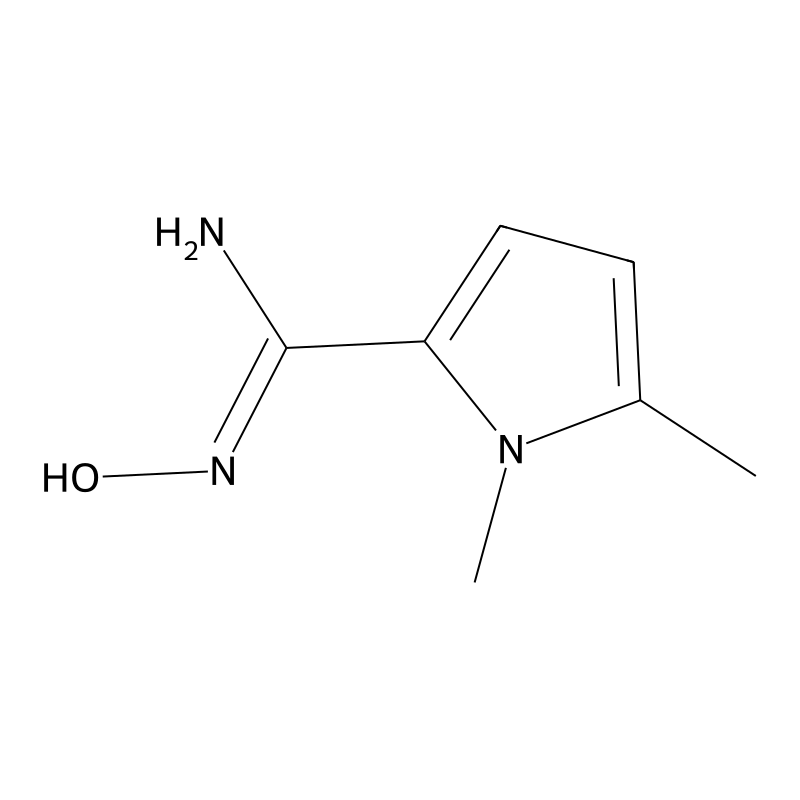

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability

Several chemical suppliers offer N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide, primarily as a research reference standard (, ). This suggests potential research interest in the compound's properties or applications.

Structural Features

The presence of a pyrrole ring and a carboximidamide group in the molecule suggests possible areas of investigation. Pyrroles are nitrogen-containing aromatic rings found in various biologically relevant molecules, while carboximidamides can participate in hydrogen bonding and act as functional groups in drug discovery (, ).

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is a chemical compound characterized by its molecular formula and a molecular weight of approximately 153.18 g/mol. This compound features a pyrrole ring that is substituted with both hydroxy and carboximidamide functional groups, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxy group allows for the formation of hydrogen bonds, enhancing its reactivity with biological molecules, while the carboximidamide group can participate in diverse

The reactivity of N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is influenced by its functional groups. Key reactions include:

- Oxidation: This may lead to the formation of N-oxo-1,5-dimethyl-1H-pyrrole-2-carboximidamide.

- Reduction: This can produce N-amino-1,5-dimethyl-1H-pyrrole-2-carboximidamide.

- Condensation Reactions: The carboximidamide group can engage in condensation reactions with various electrophiles, potentially yielding more complex molecular structures .

Research indicates that N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The hydroxy group enhances its interaction with biological targets, possibly modulating enzyme activities or receptor functions, which could lead to therapeutic effects in various diseases .

The synthesis of N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide typically involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carboximidamide with hydroxylamine under controlled conditions. Common solvents for this reaction include ethanol or methanol, and heating is often applied to facilitate product formation. Industrially, the synthesis may be scaled up using continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high yield and purity .

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide has a variety of applications:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Biological Studies: Its potential as a therapeutic agent is under investigation.

- Material Science: The compound can be utilized in developing new materials and catalysts for various chemical processes .

Interaction studies have shown that N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide can form hydrogen bonds with biological molecules due to its hydroxy group. These interactions can influence the activity of enzymes and receptors, making it a subject of interest in drug design and development .

Several compounds share structural similarities with N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 1,5-Dimethyl-1H-pyrrole-2-carboximidamide | Lacks the hydroxy group; different reactivity profile. |

| N-hydroxy-1H-pyrrole-2-carboximidamide | Similar structure but without methyl groups; affects properties. |

| N-hydroxy-3-methylpyrrole-2-carboximidamide | Contains a different substitution pattern on the pyrrole ring. |

Uniqueness

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is distinguished by the combination of both hydroxy and carboximidamide groups on a dimethyl-substituted pyrrole ring. This unique structural feature contributes to its diverse reactivity and potential applications in medicinal chemistry and material science .